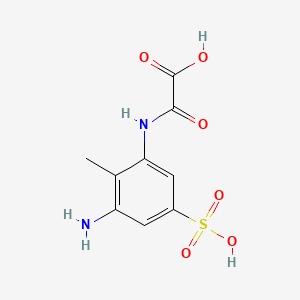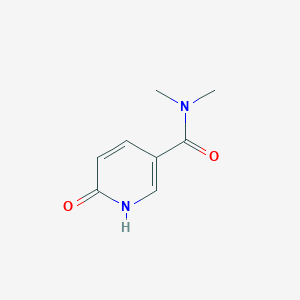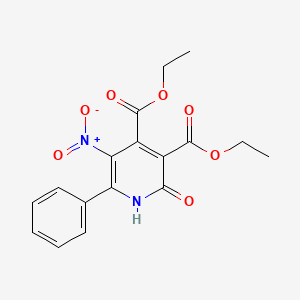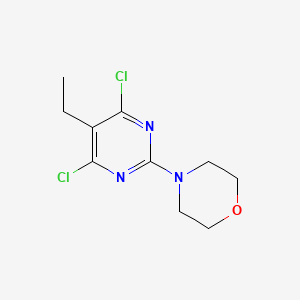
2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid
Overview
Description
2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid is a chemical compound with the molecular formula C7H5F3O3 . It has a molecular weight of 194.11 .
Synthesis Analysis
The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid involves the reaction of Ethyl 2-methyl-4-(trifluoromethyl)-3-furoate with lithium hydroxide in tetrahydrofuran . The reaction is stirred at room temperature for 16 hours .Molecular Structure Analysis
The InChI code for 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid is 1S/C7H5F3O3/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid is a solid at room temperature . It has a melting point of 140-141°C .Scientific Research Applications
1. Synthesis of Fluorinated Furans and Benzofurans Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group, such as 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid, attract significant attention due to their important pharmacological properties . They are used in the synthesis of fluorinated furans and benzofurans .
Pharmacological Properties
Fluorinated furans have shown important pharmacological properties. For example, 2-trifluoromethylfuran 1 is an oxytocin antagonist, 3-fluorofuran 2 inhibits HIV-1 reverse transcriptase at a nanomolar level, and 2-Trifluoromethylfuran 3 reveals antimalarial activity .
Antibacterial Properties
Derivatives of fluorinated furans demonstrate antibacterial properties .
Nematocide
Furfural, a related compound, finds application as a nematocide .
Synthesis of High-Nuclearity Heterometallic Complex
Furoic acid, a related compound, is used in the synthesis of a single-molecule magnet, Mn 11 Gd 2 based high-nuclearity heterometallic complex .
Synthesis of Antidiabetic Vanadyl Complex
Furoic acid is also used in the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .
Safety and Hazards
properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQRECPLHAOWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223397 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid | |
CAS RN |
26431-53-8 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26431-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(trifluoromethyl)-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

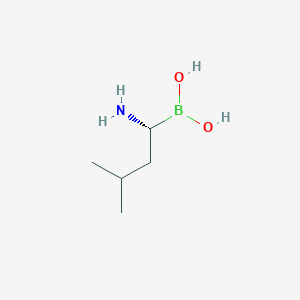
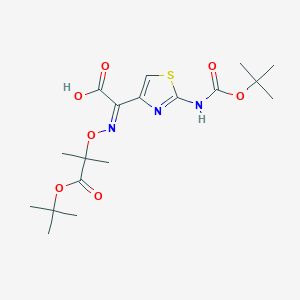
![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1646002.png)


